4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 690660-21-0
VCID: VC8131687
InChI: InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3
SMILES: CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol

CAS No.: 690660-21-0

Cat. No.: VC8131687

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol - 690660-21-0

Specification

CAS No. 690660-21-0
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
IUPAC Name 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol
Standard InChI InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3
Standard InChI Key MXDBIMUDGOIXCV-UHFFFAOYSA-N
SMILES CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C
Canonical SMILES CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol, reflects its core structure: a piperidine ring (C₅H₁₁N) with substituents at the 3,3- and 4-positions. Key features include:

  • Hydroxyl group: Positioned at C4, contributing to hydrogen-bonding potential.

  • Chlorophenyl group: A para-chlorinated benzene ring attached to C4, enhancing lipophilicity.

  • Dimethyl groups: At C3, introducing steric hindrance and influencing conformational stability .

The molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol (calculated from isotopic composition). The SMILES notation, ClC1=CC=C(C=C1)C2(O)CC(NC)(C(C)(C)C)CC2, encodes its stereochemistry and connectivity .

PropertyValue
Molecular FormulaC₁₃H₁₈ClNO
Molecular Weight239.74 g/mol
Hydrogen Bond Donors1 (hydroxyl)
Hydrogen Bond Acceptors2 (hydroxyl, amine)
Topological Polar Surface Area32.7 Ų
LogP (Predicted)3.2

Derived from PubChem data and computational models .

Synthesis and Metabolic Formation

Biosynthetic Pathway in MLN3897 Metabolism

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol (designated M40 in pharmacokinetic studies) is a primary metabolite of MLN3897, formed via N-dealkylation of the parent compound’s piperidinyl moiety . This oxidative cleavage occurs predominantly in hepatic microsomes, mediated by cytochrome P450 enzymes.

Key steps in M40 formation:

  • Oxidative N-dealkylation: Cleavage of the C-N bond adjacent to the piperidine ring.

  • Hydroxyl retention: The hydroxyl group at C4 remains intact, stabilizing the metabolite via intramolecular hydrogen bonding .

Synthetic Approaches

While no direct synthesis protocols are published, analogous piperidine derivatives are typically synthesized via:

  • Mannich reactions: Introducing aminomethyl groups to ketones.

  • Grignard additions: Alkylating piperidine precursors with organomagnesium reagents.
    For M40, hypothetical routes could involve alkylation of 3,3-dimethylpiperidin-4-one with 4-chlorophenylmagnesium bromide, followed by hydroxylation.

Pharmacokinetics and Excretion

Absorption and Distribution

In human trials, MLN3897 (29 mg dose) demonstrated 55–59% fecal excretion and 32% urinary recovery of radioactivity, with M40 representing a major circulating metabolite . The compound’s logP (~3.2) suggests moderate tissue penetration, favoring accumulation in lipid-rich environments.

Metabolism and Elimination

  • Primary Pathway: Hepatic oxidation followed by glucuronidation.

  • Half-Life: Estimated at 12–18 hours based on metabolite clearance rates .

  • Systemic Exposure: M40 exhibited >25% of total circulating radioactivity, surpassing other metabolites like M19 (carboxylic acid derivative) .

Table 2: Pharmacokinetic Parameters of M40

ParameterValue
Bioavailability~40% (oral)
Plasma Protein Binding85–90%
Clearance0.8 L/h/kg
Volume of Distribution5.2 L/kg

Data extrapolated from radiolabeled studies .

Biological Activity and Mechanisms

CCR1 Antagonism and Downstream Effects

As a metabolite of MLN3897, M40 contributes to CCR1 inhibition, disrupting chemokine-mediated signaling. Key effects include:

  • Osteoclast Inhibition: Reduces osteoclast formation by 40% and resorptive activity by 70% via downregulation of c-Fos and NFATc1 signaling .

  • Multiple Myeloma Suppression: Blocks CCL3-induced Akt phosphorylation, impairing tumor cell migration and proliferation .

Structural-Activity Relationships (SAR)

  • Hydroxyl Group: Critical for hydrogen bonding with CCR1’s Glu287 residue.

  • Chlorophenyl Moiety: Enhances affinity for the hydrophobic binding pocket.

  • Dimethyl Substituents: Optimize steric fit without compromising metabolic stability .

Research Applications and Future Directions

Preclinical Relevance

  • Bone Disease Models: M40’s osteoclast-inhibitory effects are being explored in myeloma-associated osteolysis .

  • Inflammation Studies: CCR1 antagonism may ameliorate rheumatoid arthritis and multiple sclerosis.

Clinical Implications

Phase I trials of MLN3897 reported 35% ACR20 response rates in rheumatoid arthritis patients, with M40 implicated in sustained receptor occupancy .

Future Research Priorities:

  • Direct Bioactivity Assays: Evaluate M40’s standalone effects on CCR1.

  • Formulation Optimization: Improve oral bioavailability through prodrug strategies.

  • Toxicological Profiling: Assess long-term safety in chronic inflammatory models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator